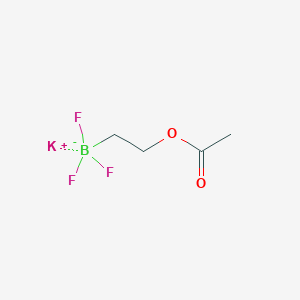![molecular formula C12H16ClNOS B1457985 (8-氮杂双环[3.2.1]辛烷-3-基)(噻吩-2-基)甲酮盐酸盐 CAS No. 1823499-10-0](/img/structure/B1457985.png)
(8-氮杂双环[3.2.1]辛烷-3-基)(噻吩-2-基)甲酮盐酸盐
描述
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H16ClNOS and its molecular weight is 257.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Tropane 生物碱的合成
该化合物的核心结构,即 8-氮杂双环[3.2.1]辛烷骨架,是莨菪烷生物碱家族的核心 。这些生物碱具有重要的药理学意义,用于治疗晕动症、帕金森病和肠易激综合征等疾病的药物。对该骨架立体选择性合成的研究可以导致新治疗剂的开发。
对映选择性合成
该化合物的骨架可用于对映选择性合成,这对创建具有正确手性构型的药物至关重要 。该过程可以提高药物疗效并减少副作用,使其成为药物研究中一项至关重要的应用。
有机合成中间体
作为有机合成中的中间体,该化合物可用于创建农药、制药和染料领域的复杂分子 。其在化学反应中的多功能性使其成为化学家的宝贵工具。
药物发现
与该化合物相关的 2-氮杂双环[3.2.1]辛烷骨架的独特结构在药物发现中已显示出潜力 。它可以作为复杂天然产物全合成中的关键合成中间体。
作用机制
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the nervous system.
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways, such as those involving neurotransmitter synthesis, release, and reuptake.
生化分析
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in neurotransmitter synthesis, thereby influencing biochemical pathways related to neural signaling . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In neural cells, it may modulate neurotransmitter release and uptake, affecting synaptic transmission and plasticity . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activities . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods, allowing for prolonged experimental observations . Its degradation products may have different biochemical properties, which could influence long-term cellular effects.
Dosage Effects in Animal Models
In animal models, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity and efficacy.
Subcellular Localization
The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-2-yl)methanone hydrochloride is crucial for its function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting its interactions with other biomolecules and cellular processes.
属性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS.ClH/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9;/h1-2,5,8-10,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUGUVPLBETML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
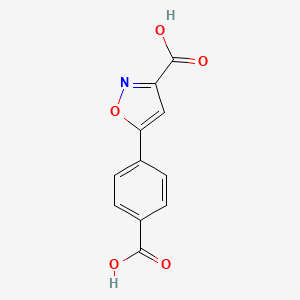
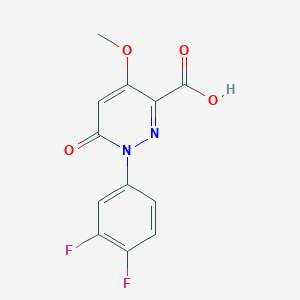
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
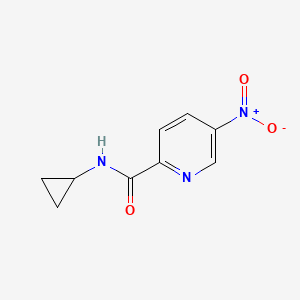

![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
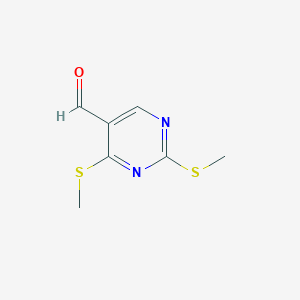
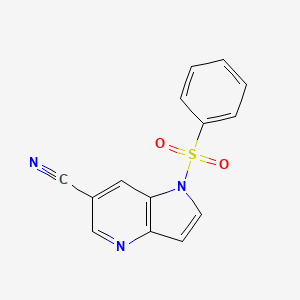
![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)

![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1457923.png)
